molecular formula C20H16O B016059 Phenol, 4-(1,2-diphenylethenyl)- CAS No. 82925-28-8

Phenol, 4-(1,2-diphenylethenyl)-

Cat. No. B016059
CAS RN: 82925-28-8
M. Wt: 272.3 g/mol
InChI Key: OFKRFZKNGJTQCG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Phenol, 4-(1,2-diphenylethenyl)- consists of a phenol group attached to a diphenylethene group . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

Phenols, in general, are known to undergo various chemical reactions. They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols are typically colorless liquids or solids. They often turn reddish-brown in the atmosphere due to oxidation. The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces. Phenols are moderately soluble in water due to their ability to form hydrogen bonding .

Safety And Hazards

Phenol can be very dangerous. The hazards of phenol are twofold. It is both a corrosive (can cause severe burns) and toxic (absorbed phenol acts as a systemic toxin). In one case, death resulted from ingestion of as little as 15 mL .

properties

IUPAC Name

4-(1,2-diphenylethenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKRFZKNGJTQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408066
Record name Phenol, 4-(1,2-diphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-(1,2-diphenylethenyl)-

CAS RN

82925-28-8
Record name Phenol, 4-(1,2-diphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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